1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride
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Overview
Description
1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethanesulfonyl group and an amine group, forming a hydrochloride salt.
Preparation Methods
The synthesis of 1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Introduction of the Trifluoromethanesulfonyl Group: The trifluoromethanesulfonyl group can be introduced through the reaction of benzynes with trifluoromethanesulfonylating agents under heating conditions.
Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is a strong electron-withdrawing group, which can influence the compound’s reactivity and binding affinity to biological targets. The pyrrolidine ring provides structural rigidity and can interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Trifluoromethanesulfonyl Compounds: Aryl triflones, which contain the trifluoromethanesulfonyl group, are similar in their electron-withdrawing properties but differ in their aromatic ring structures.
The uniqueness of this compound lies in the combination of the trifluoromethanesulfonyl group with the pyrrolidine ring, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C5H10ClF3N2O2S |
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Molecular Weight |
254.66 g/mol |
IUPAC Name |
1-(trifluoromethylsulfonyl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H9F3N2O2S.ClH/c6-5(7,8)13(11,12)10-2-1-4(9)3-10;/h4H,1-3,9H2;1H |
InChI Key |
ZRLVDKOFTHFBCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C(F)(F)F.Cl |
Origin of Product |
United States |
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